molecular formula C16H23N3O6S B6595913 Cephradine dihydrate CAS No. 58456-86-3

Cephradine dihydrate

Cat. No. B6595913
CAS RN: 58456-86-3
M. Wt: 385.4 g/mol
InChI Key: HBKDHIDYMXXJLI-OEDJVVDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephradine dihydrate is a semi-synthetic cephalosporin antibiotic . It works by stopping the growth of bacteria and is used to treat a wide variety of bacterial infections such as skin, ear, respiratory, and urinary tract infections . Pseudomembranous colitis has been reported in patients receiving cephradine both orally and intravenously .


Synthesis Analysis

Cephradine synthase has been computationally designed using a new scaffold identified from structural databases . The identified cocaine esterase scaffold was able to catalyze the condensation reaction between D-dihydrophenylglycine methyl ester and 7-aminodesacetoxycephalosporanic acid to produce cephradine via a kinetically controlled synthesis .


Molecular Structure Analysis

The molecular structure of Cephradine dihydrate is (6R,7R)-7- [ [ (2R)-2-amino-2- (1-cyclohexa-1,4-dienyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid dihydrate . Its chemical formula is C16H21N3O5S and its molecular weight is 367.420 .


Chemical Reactions Analysis

Cephradine interacts with essential metals such as Zn and Fe . The activation process involves the formation of a bond between the OG atom of Ser117 and the central C15 atom of cephradine during the acylation step for the hydrolytic reaction of cephradine .

Scientific Research Applications

Interaction with Mango Juice at Lower pH

Cephradine, a semi-synthetic cephalosporin antibiotic, has been studied for its interaction with mango juice at lower pH levels. This research investigated the effects of mango juice on cephradine in simulated gastric juice, offering insights into potential food-drug interactions (Mallik, 2012).

Differential Thermal Analysis for Parenteral Formulations

Differential thermal analysis (DTA) has been used to study parenteral formulations of cephradine. This technique helps in identifying potential incompatibilities in pharmaceutical formulations, an essential step in ensuring drug safety and efficacy (Jacobson & Gibbs, 1973).

Stability Following Gamma Irradiation

Research on the stability of cephradine and other cephalosporins following gamma irradiation revealed minimal degradation, suggesting the practical feasibility of their radiation sterilization. This is crucial for ensuring the safety and effectiveness of these drugs (Jacobs, 1983).

Bioequivalence Studies

Studies on the bioequivalence of cephradine capsules have been conducted, comparing different formulations to ensure consistent therapeutic effects across different brands. This research is vital for confirming that generic versions of cephradine are as effective as the original brand (Cho et al., 2002).

Fluorimetric Determination in Milk

A spectrofluorimetric method has been developed for determining trace amounts of cephradine in milk samples. This research is significant for ensuring food safety, especially in dairy products from cattle treated with cephradine (Wen-lian, 2014).

Solubility and Dissolution Behavior

Studies on the solubility and dissolution behavior of cephradine in various conditions have provided essential data for optimizing its formulation and delivery. Understanding how cephradine dissolves and is absorbed in the body is critical for effective drug design (Sun et al., 2017).

Corrosion Inhibition for Copper

Research has explored the use of cephradine as a corrosion inhibitor for copper in saline solutions. This application is particularly relevant in industrial settings where copper corrosion can be a significant issue (Tasić et al., 2018).

Antacids Interaction Studies

Interaction studies between cephradine and various antacids have been conducted to understand how antacids might affect cephradine's bioavailability. This research is crucial for patient safety, especially for those taking multiple medications (Arayne et al., 2007).

Mechanism of Action

Cephradine, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Safety and Hazards

Cephradine dihydrate can cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . Over 90 percent of the drug is excreted unchanged in the urine within six hours .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.2H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);2*1H2/t10-,11-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKDHIDYMXXJLI-OEDJVVDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974005
Record name 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephradine dihydrate

CAS RN

31828-50-9, 58456-86-3
Record name Cephradine dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(2-amino-2-(1,4-cyclohexadien-1-yl) acetamido)-3-methyl-8-oxo-, hydrate, D-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHRADINE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PPJ9MMPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cephradine dihydrate
Reactant of Route 2
Cephradine dihydrate
Reactant of Route 3
Cephradine dihydrate
Reactant of Route 4
Cephradine dihydrate
Reactant of Route 5
Cephradine dihydrate
Reactant of Route 6
Cephradine dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.